molecular formula C25H27N3O3 B2778555 N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de CAS No. 920114-19-8

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de

Cat. No. B2778555
CAS RN: 920114-19-8
M. Wt: 417.509
InChI Key: KFSINWZHJZWJSJ-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .


Synthesis Analysis

The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The specific structure of “N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide” would include these rings along with additional functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzimidazoles, properties like increased stability, bioavailability, and significant biological activity have been reported .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Research on structurally related benzimidazole derivatives has demonstrated significant antimicrobial and antioxidant activities. For example, compounds synthesized from 2-amino-5,6-dimethyl-1H-benzimidazole with various aromatic heterocyclic carboxylic acids exhibited promising antimicrobial activity against tested microorganisms and showed prominent radical scavenging and ferrous ion chelating activity, highlighting their potential as biologically active compounds (Sindhe et al., 2016).

Cancer Research

  • In cancer research, the synthesis and evaluation of compounds with benzimidazole cores have shown potential antitumor effects. Such compounds have been synthesized and characterized, demonstrating excellent bioactivities and potential as antitumor agents (Bin, 2015). Additionally, novel derivatives have been synthesized for in vitro anticancer activity evaluation, with some showing significant antiproliferative activity against human cancer cell lines, thus indicating their usefulness in anticancer drug development (Rasal et al., 2020).

Supramolecular Chemistry

  • In the field of supramolecular chemistry, research on [(benzimidazol-1-yl)methyl]-benzamides aimed at assembling binary and ternary cocrystals has been conducted. These studies have led to the synthesis and characterization of new families of supramolecular reagents, demonstrating their potential utility in the crystalline lattice formation with suitable partners, showcasing their versatility as supramolecular reagents (Aakeröy et al., 2005).

Photoreactions and Environmental Studies

  • The study of photoreactions of related compounds, such as 2-(4-thiazolyl)-1H-benzimidazole, in the presence of singlet oxygen has provided insights into the photooxidation processes. These studies contribute to our understanding of the environmental behavior and stability of such compounds, which could be relevant for the assessment of environmental impact and degradation pathways of benzimidazole derivatives (Mahran et al., 1983).

Mechanism of Action

While the specific mechanism of action for “N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide” is not available, benzimidazoles have been found to have a wide range of pharmacological applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .

Future Directions

Benzimidazole compounds continue to be of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may continue to explore the potential applications of these compounds, including “N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide”.

properties

IUPAC Name

N-[[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-18-14-19(2)16-20(15-18)30-12-6-5-11-28-22-9-4-3-8-21(22)27-24(28)17-26-25(29)23-10-7-13-31-23/h3-4,7-10,13-16H,5-6,11-12,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSINWZHJZWJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de

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